molecular formula C7H9ClN2 B1600100 (4-Chlorobenzyl)hydrazine CAS No. 25198-45-2

(4-Chlorobenzyl)hydrazine

Cat. No.: B1600100
CAS No.: 25198-45-2
M. Wt: 156.61 g/mol
InChI Key: RRNWXJAWRPITPU-UHFFFAOYSA-N
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Description

“(4-Chlorobenzyl)hydrazine” is a chemical compound that is used in various applications. It is also known by other names such as 4-Chlorobenzhydrazide and 4-Chlorobenzoic hydrazide . It has been used in the preparation of rod-shaped mesogenic hydrazide derivatives .


Synthesis Analysis

The synthesis of “this compound” can be complex and requires specific conditions for successful completion. One method involves the reaction of 4-chlorobenzhydrazide and β-naphthol in water . Another method involves the reaction of hydrazine with a carbonyl to form a hydrazone .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a combination of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms. The InChI code for this compound is 1S/C7H9ClN2.ClH .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can undergo the Wolff-Kishner reduction, which involves the conversion of aldehydes and ketones to alkanes . It can also participate in the Mitsunobu reaction, which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .

Scientific Research Applications

  • Detection and Measurement Techniques

    • Hydrazine compounds, including derivatives like (4-Chlorobenzyl)hydrazine, are measured using spectrophotometric methods. These methods involve forming derivatives and measuring the absorption at specific wavelengths, as demonstrated by George, Nagaraja, and Balasubramanian (2008) in their study on hydrazine detection using a colorimetric method with high sensitivity and specificity (George, Nagaraja, & Balasubramanian, 2008).
  • Environmental and Water Pollution Analysis

    • Hydrazine and its derivatives, such as this compound, are significant water pollutants. Their detection and quantification in water are crucial for environmental safety. Tahernejad-Javazmi et al. (2018) developed a method using nanostructure-amplified sensors for the voltammetric determination of hydrazine in the presence of other pollutants (Tahernejad-Javazmi et al., 2018).
  • Application in Fluorescent Sensors for Biological and Environmental Systems

    • Zhang et al. (2020) explored the development of fluorescent sensors for hydrazine detection. These sensors are crucial for monitoring environmental and biological systems due to the toxic nature of hydrazine compounds (Zhang et al., 2020).
  • Potential in Cancer Research

    • Research by Prasetiawati et al. (2022) found that 4-hydrazinylphenyl benzenesulfonate, a derivative of hydrazine, showed promising activity against breast cancer cell lines. This suggests potential applications of this compound derivatives in cancer research (Prasetiawati, Hidayat, Zamri, & Muchtaridi, 2022).
  • Chemical Industry Applications

    • In chemical synthesis, this compound and its related compounds are used in various reactions. For instance, Lipshutz et al. (2006) introduced a new azodicarboxylate for Mitsunobu reactions, showcasing the utility of these compounds in synthetic chemistry (Lipshutz, Chung, Rich, & Corral, 2006).
  • Application in Fluorescent Probes for Live Cell Imaging

    • The development of fluorescent probes for hydrazine detection in live cells is an emerging area of research. Fan et al. (2012) created a ratiometric fluorescence probe for hydrazine, enabling its detection in live cells, demonstrating the potential of this compound derivatives in biological applications (Fan et al., 2012).

Safety and Hazards

“(4-Chlorobenzyl)hydrazine” can pose certain safety hazards. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area . It is also important to note that thermal decomposition can lead to the release of irritating gases and vapors .

Properties

IUPAC Name

(4-chlorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMUGKBHGOCMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine (1.5 g, 4.68 mmol) is placed in 20 mL of tetrahydrofuran with stirring. 5 mL of 5 N hydrochloric acid are added thereto and the solution is then left stirring at a temperature in the region of 50° C. for 16 hours. The aqueous phase is then neutralized with 5 N sodium hydroxide and is then extracted with ethyl acetate. The oil obtained after extraction is purified by chromatography on silica gel, eluting at the start with an ethyl acetate/heptane mixture (10/90 by volume). N-(4-Chlorophenyl)-N-methylhydrazine is thus obtained in the form of a pale yellow oil, 0.53 g (72%). (Rf=0.48. 20/80 EtOAc/heptane (v/v)).
Name
N′-Benzhydrylidene-N-(4-chlorophenyl)-N-methylhydrazine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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